1-(3,5-dimethoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
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Description
1-(3,5-dimethoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C20H20N6O4 and its molecular weight is 408.418. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
The compound has been investigated for its antimicrobial properties, with studies demonstrating its effectiveness against various microorganisms. The synthesis of related triazole and oxadiazole derivatives has been explored, revealing that some compounds exhibit good to moderate antimicrobial activities (Bektaş et al., 2007; Al-Wahaibi et al., 2021).
Anti-Proliferative Activity
Research has also focused on the anti-proliferative effects of oxadiazole derivatives against various cancer cell lines. These studies have identified compounds with significant activity, suggesting potential applications in cancer treatment (Al-Wahaibi et al., 2021).
Nematocidal Activity
Novel oxadiazole derivatives containing a thiadiazole amide group have been synthesized and evaluated for nematocidal activity. Some derivatives showed promising results against Bursaphelenchus xylophilus, indicating potential as lead compounds for nematicide development (Liu et al., 2022).
Synthetic Methodologies
Innovative synthetic methods have been developed for the preparation of oxadiazole derivatives. These include a novel one-pot, four-component condensation reaction, showcasing an efficient approach for creating 1,3,4-oxadiazole derivatives without the need for catalysts or activation (Ramazani & Rezaei, 2010).
Photophysical Properties
The photophysical properties of related compounds have been studied, indicating potential applications in materials science, particularly in the development of new fluorescent materials (Padalkar et al., 2015).
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4/c1-4-29-14-7-5-12(6-8-14)19-22-20(30-24-19)17-18(21)26(25-23-17)13-9-15(27-2)11-16(10-13)28-3/h5-11H,4,21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWWUMCBZWIEQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC(=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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